Home > Products > Screening Compounds P146191 > 3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid
3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid - 1154389-82-8

3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid

Catalog Number: EVT-1750458
CAS Number: 1154389-82-8
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)-6-phenoxy-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-d]imidazole-6-oxide

Compound Description: This compound represents a class of novel derivatives explored for their antimicrobial activity. It features a 5,6-dimethyl-1H-benzimidazol-2-yl group linked to a complex heterocyclic system containing a dioxaphosphepino[5,6-d]imidazole ring. [] The synthesis involved a multi-step process, including condensation reactions and deprotection steps. []

Relevance: This compound is related to 3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid through the shared 5,6-dimethyl-1H-benzimidazolyl moiety. While the target compound has the substituent at the 1-position of the benzimidazole ring, this related compound has the substituent at the 2-position. Further, the target compound features a butanoic acid chain while this compound incorporates a more complex heterocyclic system. []

1-[(5,7-Difluoro-2-benzothiazolyl)methyl]-1H-indazoleacetic Acid

Compound Description: This compound is a potent aldose reductase inhibitor with an IC50 of 30 nM. [] It belongs to a series of indazoleacetic acid derivatives designed as potential therapeutic agents for diabetic complications. []

Relevance: This compound shares a structural similarity with 3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid in the presence of a heterocyclic ring system linked to an acetic acid moiety. Both compounds belong to the broader category of heterocyclic acetic acid derivatives, albeit with different core heterocycles (indazole vs. benzimidazole) and substitution patterns. []

[6-[[5-(Trifluoromethyl)benzothiazol-2-yl]methyl]-8-oxo-6H-pyrido[2,3-d]-pyridazin-5-yl]acetic Acid

Compound Description: This compound exhibits potent aldose reductase inhibitory activity with an IC50 of 2.1 nM. [] It is part of a series of oxopyridopyridazineacetic acid derivatives explored for their potential in treating diabetic complications. []

3,4-Dihydro-4-oxo-5,6-dimethyl-3-[(5,7-difluorobenzothiazol-2-yl)methyl]-1-pyridazineacetic Acid

Compound Description: This compound demonstrates strong aldose reductase inhibition with an IC50 of 5 nM. [] It is part of a series of oxopyridazineacetic acid derivatives investigated for their potential in treating diabetic complications. [] This compound also showed significant inhibition of sorbitol accumulation in rat sciatic nerve in a diabetic model when administered orally at 10 mg/kg. []

Relevance: This compound, like 3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid, is classified as a heterocyclic acetic acid derivative. They share a common structural feature with a heterocyclic ring system attached to an acetic acid moiety. []

3,4-Dihydro-4-oxo-5,6-cyclohexano-3-[[5-(trifluoromethyl)benzothiazol-2-yl]methyl]-1-pyridazineacetic Acid

Compound Description: This potent aldose reductase inhibitor exhibits an IC50 of 52.2 nM. [] It belongs to a class of oxopyridazineacetic acid derivatives developed for potential use in treating diabetic complications. [] It also significantly inhibited sorbitol accumulation in rat sciatic nerve in a diabetic model when administered orally at 10 mg/kg. []

Relevance: This compound, similar to 3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid, features a heterocyclic ring system connected to an acetic acid side chain, classifying them both as heterocyclic acetic acid derivatives. []

1-(1H-Indazol-3-yl)-1H-benzimidazol-2(3H)-one

Compound Description: This compound arises from a unique decomposition route of diazosulfonates derived from 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)benzenediazonium chloride. [] Its structure was confirmed through X-ray crystallography. []

Relevance: This compound incorporates a benzimidazole moiety, though fused with an indazole ring system, relating it structurally to 3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid. The target compound features a simple benzimidazole ring, while this related compound has a more complex, fused system. []

Sodium (R)-2-[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methylsulfinyl-1H-benzimidazole (E3710)

Compound Description: E3710 is a novel proton pump inhibitor (PPI) with a long-lasting inhibitory effect on gastric acid secretion. [] It demonstrates potent and irreversible inhibition of H+,K+-ATPase activity. [] E3710 exhibits a longer duration of action compared to esomeprazole, another representative PPI. []

Relevance: This compound shares a structural similarity with 3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid through the presence of a benzimidazole ring. While the target compound has a relatively simple alkyl chain attached to the benzimidazole, E3710 features a more complex substituted pyridine ring connected via a methylsulfinyl linker. []

5,6-Dimethyl-benzimidazol-2-carboxamide arylhydrazones

Compound Description: This series of compounds are derived from 1,5-diaryl-3-[2-(4,5-dimethylbenzimidazol-2-yl)]-formazans through reductive splitting. []

2,3-Diaryl-5-(4,5-dimethyl-benzimidazol-2-yl)tetrazolium Chlorides

Compound Description: This class of compounds results from the oxidative cyclization of 1,5-diaryl-3-[2-(4,5-dimethyl-benzimidazol-2-yl)]-formazans. []

Relevance: These compounds share the 4,5-dimethyl-benzimidazol-2-yl moiety with 3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid, establishing a structural link. The target compound has a butanoic acid chain, whereas these related compounds have a tetrazolium chloride group at the 2-position of the benzimidazole. []

Overview

3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid is a chemical compound that belongs to the class of benzimidazole derivatives. This compound features a benzimidazole ring substituted with two methyl groups at the 5 and 6 positions, and a butanoic acid moiety at the 3 position. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Source

The compound can be sourced from various chemical suppliers and databases, such as PubChem and BenchChem, which provide detailed information regarding its structure, synthesis, and properties.

Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals, this compound may exhibit specific toxicological properties, particularly concerning acute toxicity and environmental impact. Its classification is essential for handling and regulatory purposes.

Synthesis Analysis

Methods

The synthesis of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid typically involves several steps:

  1. Formation of the Benzimidazole Ring: The initial step often includes the reaction of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole core.
  2. Alkylation: The dimethyl substitution on the benzimidazole ring can be achieved through alkylation reactions using appropriate alkylating agents.
  3. Carboxylic Acid Formation: The final step involves the introduction of the butanoic acid group, which can be synthesized via carboxylation reactions or through coupling with butanoic acid derivatives.

Technical Details

The reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in optimizing yield and purity. For instance, using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine can enhance the formation of amide bonds during synthesis.

Molecular Structure Analysis

Structure

The molecular formula for 3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid is C12H14N2O2C_{12}H_{14}N_2O_2. The compound features a butanoic acid functional group attached to a substituted benzimidazole ring.

Data

  • Molecular Weight: Approximately 218.26 g/mol
  • Canonical SMILES: CC1=CN=C2C(=C1C(=N2)C(CCC(=O)O)=C)C=C(C=C2)C(C)=C(C=C1)
  • InChI Key: A unique identifier that provides structural information for databases.
Chemical Reactions Analysis

Reactions

3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid can participate in various chemical reactions:

  1. Esterification: Reacting with alcohols to form esters under acidic conditions.
  2. Amidation: Reaction with amines to form amides, which are important for creating derivatives with enhanced biological activity.
  3. Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield simpler derivatives.

Technical Details

The reaction conditions such as temperature, solvent choice, and presence of catalysts significantly influence the outcomes of these reactions. For example, using strong acids or bases can facilitate esterification or amidation processes.

Mechanism of Action

Process

The mechanism of action for 3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid involves its interaction with biological targets:

  1. Binding Affinity: The compound may bind to specific receptors or enzymes due to its structural similarities with natural substrates.
  2. Biological Activity: It can exhibit pharmacological effects such as anti-inflammatory or antimicrobial activities by modulating biochemical pathways.

Data

Research studies have indicated that compounds containing benzimidazole structures often show significant biological activity due to their ability to interact with nucleic acids or proteins.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Varies based on purity but generally falls within a specific range indicative of its crystalline nature.

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and methanol; insoluble in non-polar solvents.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Experimental data from studies on similar compounds suggest that the presence of functional groups significantly influences solubility and reactivity profiles.

Applications

Scientific Uses

3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid has potential applications in various scientific fields:

  1. Pharmaceutical Research: Investigated for its potential therapeutic effects against various diseases.
  2. Agricultural Chemistry: Studied for its possible use as a pesticide or herbicide due to its biological activity.
  3. Material Science: Explored for incorporation into polymers or coatings for enhanced properties.

Properties

CAS Number

1154389-82-8

Product Name

3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid

IUPAC Name

3-(5,6-dimethylbenzimidazol-1-yl)butanoic acid

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C13H16N2O2/c1-8-4-11-12(5-9(8)2)15(7-14-11)10(3)6-13(16)17/h4-5,7,10H,6H2,1-3H3,(H,16,17)

InChI Key

PXDPLWVNVVSVAZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(C)CC(=O)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(C)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.